4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one is a natural product found in Citrus medica, Prangos latiloba, and other organisms with data available.
Oxypeucedanin
CAS No.: 737-52-0
Cat. No.: VC21339292
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 737-52-0 |
---|---|
Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3 |
Standard InChI Key | QTAGQHZOLRFCBU-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |
Melting Point | 104 - 105 °C |
Chemical Structure and Properties of Oxypeucedanin
Molecular Structure and Identification
Oxypeucedanin is a furanocoumarin with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol. The IUPAC name of the compound is 4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one, highlighting its structural features that include a furanocoumarin core with an epoxide ring . The compound is also known by several synonyms including (+)-Oxypeucedanin, Prangolarlin, and Prangolarin, with the CAS Registry Number 737-52-0 for the racemic mixture and 3173-02-2 for the (R)-enantiomer . Structurally, oxypeucedanin contains a coumarin nucleus fused with a furan ring, creating a tricyclic system, with an epoxide-containing side chain attached to the 4-position of the coumarin moiety . This unique structural configuration contributes to its diverse biological activities and has made it a compound of interest for natural product chemists and pharmacologists.
Physical and Chemical Properties
Oxypeucedanin possesses several important physicochemical properties that influence its biological activities and potential pharmaceutical applications. The compound has a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity which affects its absorption and distribution in biological systems . It contains no hydrogen bond donors but features five hydrogen bond acceptors, which is significant for its interaction with biological targets . The compound also has three rotatable bonds, contributing to its conformational flexibility . These properties are summarized in Table 1 below:
Property | Value | Method |
---|---|---|
Molecular Weight | 286.28 g/mol | Computed by PubChem 2.1 |
XLogP3-AA | 2.6 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 286.08412354 Da | Computed by PubChem 2.1 |
Oxypeucedanin's moderate lipophilicity combined with its hydrogen bond acceptor properties likely contributes to its ability to penetrate cell membranes and interact with various cellular targets, explaining its diverse biological activities observed in experimental studies.
Natural Sources and Distribution
Plant Sources of Oxypeucedanin
Oxypeucedanin has been isolated from various plant species, primarily belonging to the Apiaceae (formerly Umbelliferae) and Rutaceae families. The compound has been majorly identified in ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family, and Citrus belonging to the Rutaceae family . According to analytical characterization studies, the methanolic extract of Angelica dahurica roots has been identified as the richest natural source of oxypeucedanin . The compound has also been reported in other plant species such as Ferula sumbul, Ammi majus, Peucedanum alsaticum, Peucedanum ostruthium, and Petroselinum crispum . The distribution of oxypeucedanin across different plant species suggests its ecological significance, possibly serving as a defense compound against herbivores or pathogens. Many of these plant sources have been traditionally used in various medicinal systems around the world, which may partly explain their therapeutic effects.
Extraction and Isolation Methods
Various extraction and chromatographic techniques have been employed to isolate oxypeucedanin from plant materials. The compound is typically extracted using organic solvents such as ethyl acetate, dichloromethane, or methanol, depending on the plant material . For analytical characterization and isolation, high-performance liquid chromatography (HPLC) with different detection methods has been the technique of choice. Table 2 summarizes some of the extraction and isolation methods used for oxypeucedanin from different plant sources:
Plant Source | Plant Part/Solvent | Isolation Method | Mobile Phase | Content (where available) |
---|---|---|---|---|
Petroselinum crispum | Flake/Diethyl ether | RP-CC [MeCN–H₂O 3:2], HPLC [MeCN–H₂O 37:63], HPLC [CHCl₃‒MeOH 99.9:0.1] | Various | Not available |
Peucedanum ostruthium | Rhizome/CH₂Cl₂ | HPLC-DAD-MS | H₂O (0.01% HOAc)‒MeCN (0.01% HOAc) | 1.58 ± 0.03–25.05 ± 0.11 mg/g |
Peucedanum alsaticum | Fruit/Petroleum ether | UPLC | H₂O‒MeCN [74:26 to 55:45] | Not available |
The isolation of oxypeucedanin typically involves multiple chromatographic steps, including column chromatography, thin-layer chromatography, and preparative or analytical HPLC . The purity of the isolated compound is usually confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These extraction and isolation procedures are crucial for obtaining pure oxypeucedanin for biological activity studies and potential pharmaceutical applications.
Biological Activities and Pharmacological Effects
Anti-inflammatory Properties
One of the most significant biological activities of oxypeucedanin is its potent anti-inflammatory effect, particularly demonstrated in lipopolysaccharide (LPS)-induced acute lung injury models. A comprehensive study revealed that oxypeucedanin modulates myeloperoxidase activity and decreases the expression levels of various inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in LPS-induced inflammation models . The anti-inflammatory activity of oxypeucedanin was observed at doses of 10 and 15 mg/kg administered to mice via intraperitoneal injection, and at concentrations of 6.25 and 12.5 μM when applied to RAW264.7 cells in vitro . Furthermore, oxypeucedanin significantly decreased pulmonary vascular permeability induced by LPS and enhanced the expression of tight junction proteins such as Occludin and Claudin 3, contributing to the maintenance of the integrity of the lung air-blood barrier . These findings suggest that oxypeucedanin could be a promising candidate for the development of anti-inflammatory drugs, particularly for treating acute lung injury and possibly other inflammatory conditions.
Other Reported Bioactivities
Beyond its anti-inflammatory properties, oxypeucedanin has demonstrated several other significant biological activities in preclinical studies. Research has shown that the compound possesses potent antiproliferative and cytotoxic activities, making it a potential candidate for cancer treatment . Additionally, oxypeucedanin has exhibited anti-influenza activity, suggesting its possible application in antiviral therapy . The compound has also demonstrated antiallergic effects, which could be beneficial for treating allergic conditions . The diverse pharmacological profile of oxypeucedanin is likely due to its unique structural features, particularly the furanocoumarin core and the epoxide-containing side chain. These multiple bioactivities make oxypeucedanin an interesting compound for further investigation in various therapeutic areas. The broad spectrum of biological activities also suggests that oxypeucedanin may interact with multiple cellular targets or affect various signaling pathways, which is discussed in more detail in the following section.
Mechanisms of Action
Cellular and Molecular Targets
The biological activities of oxypeucedanin are mediated through its interactions with various cellular and molecular targets. In the context of its anti-inflammatory effects, oxypeucedanin has been shown to target multiple inflammatory mediators and enzymes. The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are key players in the inflammatory cascade . Additionally, oxypeucedanin inhibits the activity of myeloperoxidase (MPO), an enzyme that generates reactive oxygen species and contributes to tissue damage during inflammation . The compound also decreases the expression of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, and inducible nitric oxide synthase (iNOS), which produces nitric oxide during inflammation . These molecular targets explain the broad anti-inflammatory effects of oxypeucedanin observed in experimental models. Furthermore, the compound's ability to enhance the expression of tight junction proteins (Occludin and Claudin 3) suggests that it targets cellular mechanisms involved in maintaining epithelial and endothelial barrier integrity, which is crucial for preventing vascular leakage during inflammatory conditions like acute lung injury .
Signaling Pathways
Oxypeucedanin exerts its biological effects by modulating various signaling pathways that regulate inflammation, cell proliferation, and other cellular processes. A key mechanism of oxypeucedanin's anti-inflammatory activity is the inhibition of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway and its downstream effectors, nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . The NF-κB pathway plays a central role in regulating the expression of various inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules . By inhibiting NF-κB activation, oxypeucedanin can suppress the expression of multiple inflammatory mediators simultaneously. Similarly, the MAPK pathway, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is involved in various cellular responses including inflammation, cell proliferation, differentiation, and apoptosis . The ability of oxypeucedanin to modulate these critical signaling pathways explains its diverse biological activities and suggests its potential as a multi-target therapeutic agent. Future research focusing on the exact binding sites of oxypeucedanin on these signaling molecules could provide deeper insights into its mechanism of action and guide the development of more potent and selective derivatives.
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